![molecular formula C20H26O4 B1425128 2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol CAS No. 120703-31-3](/img/structure/B1425128.png)
2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol
Overview
Description
This compound is also known as 2-Hydroxy-4 - (2-hydroxyethoxy)-2-methylpropiophenone . It has a molecular weight of 224.25 . It is used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles and hydrophobic polyurethane sponge through thiol–ene Click reaction .
Molecular Structure Analysis
The linear formula of this compound is HOCH2CH2OC6H4COC (CH3)2OH . The InChI string is 1S/C12H16O4/c1-12 (2,15)11 (14)9-3-5-10 (6-4-9)16-8-7-13/h3-6,13,15H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
The melting point of this compound is 88-90 °C (lit.) . It is soluble in water, 95% ethanol, and propan-2-ol .Scientific Research Applications
Photopolymerization Initiator
This compound is used as a photo-initiator in photopolymerization processes . It’s particularly effective in initiating polymerization when exposed to light, which is a critical step in creating polymers with specific properties for various industrial applications.
Dental Resin Component
In dentistry, this compound contributes to the formulation of dental resins . These resins benefit from its ability to polymerize under light, leading to faster and more efficient curing processes for dental fillings and coatings .
3D Printing Material
The light-induced polymerization properties of this compound make it suitable for 3D printing applications . It helps in solidifying liquid resins into precise 3D structures, which is essential for creating detailed and complex objects .
Coating and Adhesive Formulations
It serves as a component in coatings and adhesives, where its polymerization under light exposure ensures quick drying and robust adhesion properties. This is particularly useful in the manufacturing of electronics and consumer goods .
Ink Development
This compound is integral in developing inks, especially for UV-curable inks used in high-speed printing processes. Its ability to rapidly polymerize under UV light improves the drying speed and durability of the printed materials .
Hydrophobic Surface Treatment
Researchers have utilized this compound in creating hydrophobic polyurethane sponges through thiol-ene click reactions. This application is significant in developing materials that require water-repellent surfaces .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-13-9-17(10-14(2)19(13)23-7-5-21)18-11-15(3)20(16(4)12-18)24-8-6-22/h9-12,21-22H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODQFVIJDWQBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCO)C)C2=CC(=C(C(=C2)C)OCCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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